molecular formula C18H30O3 B120799 2-[2-(4-Octylphenoxy)ethoxy]ethanol CAS No. 51437-90-2

2-[2-(4-Octylphenoxy)ethoxy]ethanol

Cat. No. B120799
CAS RN: 51437-90-2
M. Wt: 294.4 g/mol
InChI Key: NMTRTIUWHYPKTQ-UHFFFAOYSA-N
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Description

“2-[2-(4-Octylphenoxy)ethoxy]ethanol” is a chemical compound with the molecular formula C18H30O3 . It is related to an ethylene glycol and has a role as a protic solvent .


Synthesis Analysis

This compound is manufactured by the reaction of ethylene oxide with ethanol . It is functionally related to an ethylene glycol .


Molecular Structure Analysis

The molecule contains a total of 58 bond(s). There are 24 non-H bond(s), 6 multiple bond(s), 16 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 hydroxyl group(s), 1 primary alcohol(s), 2 ether(s) (aliphatic), and 1 ether(s) (aromatic) .


Physical And Chemical Properties Analysis

The molecular weight of “2-[2-(4-Octylphenoxy)ethoxy]ethanol” is 294.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 13 .

Scientific Research Applications

Industrial Applications

“4-N-OCTYLPHENOL 2EO” is an important raw material and intermediate used in organic synthesis . It is utilized in the production of various industrial products due to its unique chemical properties.

Pharmaceuticals

This compound plays a significant role in the pharmaceutical industry . It can be used in the synthesis of various pharmaceutical products, contributing to the development of new drugs and treatments.

Agrochemicals

In the field of agrochemicals, “4-N-OCTYLPHENOL 2EO” is used as an intermediate in the production of pesticides, herbicides, and other agricultural chemicals . These chemicals help in protecting crops from pests and diseases, thereby increasing agricultural productivity.

Dye Manufacturing

“4-N-OCTYLPHENOL 2EO” is also used in the dyestuff field . It can be used in the production of various types of dyes, contributing to the coloration of textiles, paper, leather, and other materials.

Wastewater Treatment

Research has shown that cross-linked cyclodextrin-based polymers can be used as sorbents to treat alkylphenols, including “4-N-OCTYLPHENOL 2EO”, present in aqueous solution . This application is particularly important in the context of industrial wastewater treatment, where these compounds are often found.

Environmental Science

The compound is used in environmental science research, particularly in studies related to pollution and environmental contamination . For instance, it has been used in studies investigating the sorption of alkylphenols on cyclodextrin polymers .

Mechanism of Action

As a protic solvent, “2-[2-(4-Octylphenoxy)ethoxy]ethanol” likely interacts with other substances through hydrogen bonding .

properties

IUPAC Name

2-[2-(4-octylphenoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)21-16-15-20-14-13-19/h9-12,19H,2-8,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTRTIUWHYPKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563106
Record name 2-[2-(4-Octylphenoxy)ethoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Octylphenoxy)ethoxy]ethanol

CAS RN

51437-90-2
Record name 4-Octylphenol diethoxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51437-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(4-Octylphenoxy)ethoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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